Turraeanthin B

Description

Turraeanthin B is a protolimonoid triterpenoid belonging to the Meliaceae family of secondary metabolites. These compounds are characterized by their tetracyclic structures and oxygenated functional groups, which contribute to diverse bioactivities, including antimicrobial, antitumor, and anti-parasitic properties . Protolimonoids like this compound are biosynthetically related to limonoids, with structural modifications arising from oxidative rearrangements and epimerization .

Properties

Molecular Formula |

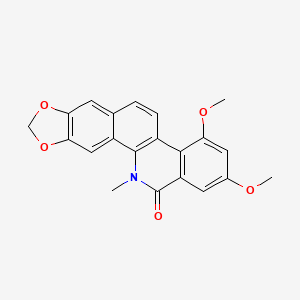

C21H17NO5 |

|---|---|

Molecular Weight |

363.4 g/mol |

IUPAC Name |

2,4-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-13-one |

InChI |

InChI=1S/C21H17NO5/c1-22-20-13(5-4-11-6-16-17(9-14(11)20)27-10-26-16)19-15(21(22)23)7-12(24-2)8-18(19)25-3/h4-9H,10H2,1-3H3 |

InChI Key |

ZFSCVHUREHECBR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC3=CC4=C(C=C32)OCO4)C5=C(C1=O)C=C(C=C5OC)OC |

Synonyms |

turraeanthin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Turraeanthin

- Structure: A tetracyclic triterpene monoacetate with a hemiacetal ring system, confirmed via X-ray crystallography .

- Source : Isolated from Turraeanthus africanus and other Meliaceae species .

- Key Difference : Lacks the additional hydroxylation or epimeric configurations hypothesized for Turraeanthin B .

Turraeanthin C

- Structure : Likely a hydroxylated or acetylated variant of turraeanthin, though exact stereochemistry is unspecified .

- Source : Found in Turraeanthus africanus alongside sesamin and crude bark extracts .

- Bioactivity: Exhibits moderate antitoxin activity (55% inhibition of Leishmania donovani protoplast growth) compared to this compound, which may have enhanced bioactivity due to structural refinements .

Melianol

- Structure: A tirucallane-type triterpenoid with a hemiacetal ring, existing as an epimeric mixture at C21 .

- Source : Isolated from Melia toosendan and related species .

- Key Difference : Epimerization at C21 distinguishes it from this compound’s proposed stereochemistry .

Melianone

- Structure: A C3-ketone derivative of melianol, lacking the hemiacetal ring .

- Source : Widely distributed across Meliaceae, Rutaceae, and Simaroubaceae species .

- Bioactivity: Used as a biomarker in chemotaxonomic studies but shows weaker bioactivity than this compound derivatives .

Structural and Functional Data Table

Research Findings and Implications

- Biosynthetic Pathways: Turraeanthin derivatives are proposed to arise from oxidative rearrangements of tirucallane precursors, a pathway shared with meliacins . This suggests this compound could be an intermediate in limonoid biosynthesis .

- Bioactivity Trends : Oxygenation patterns (e.g., acetyl or hydroxyl groups) correlate with enhanced antitoxin and antimicrobial effects, as seen in Turraeanthin C vs. sesamin . This compound’s putative structure may optimize these interactions.

- Epimeric Effects: The epimerization observed in melianol highlights the importance of stereochemistry in bioactivity, a factor requiring further study for this compound .

Q & A

Q. What are the established protocols for isolating Turraeanthin B from natural sources?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification. Column chromatography using silica gel or reversed-phase HPLC is critical for removing co-eluting triterpenoids. Structural confirmation requires comparison with published spectral data (e.g., -NMR and mass spectrometry profiles) . Detailed protocols should specify solvent ratios, temperature controls, and purity validation steps (e.g., ≥95% by HPLC) to ensure reproducibility .

Q. Which spectroscopic techniques are essential for characterizing this compound’s tetracyclic structure?

Key techniques include:

- - and -NMR to identify proton environments and carbon frameworks.

- Mass spectrometry (HRMS) for molecular formula validation.

- X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration determination. Cross-referencing spectral data with historical studies (e.g., Polonsky et al., 1977) is critical to avoid misassignment, especially for oxygenated triterpenes .

Q. How can researchers validate the purity of this compound for pharmacological assays?

Use orthogonal methods:

- HPLC-DAD/ELSD for chromatographic purity.

- Melting point analysis to detect impurities.

- TLC with multiple solvent systems (e.g., chloroform:methanol gradients). Purity thresholds (>95%) must be stated in experimental sections to ensure bioactivity results are attributable to the target compound .

Advanced Research Questions

Q. What experimental strategies address contradictions in this compound’s reported bioactivity across studies?

Contradictions often arise from variability in:

- Compound purity (e.g., co-isolated analogues interfering with assays).

- Assay conditions (e.g., cell line specificity, solvent cytotoxicity). Mitigation involves:

- Dose-response validation across multiple models.

- Pharmacokinetic profiling to assess bioavailability.

- Independent replication using standardized protocols (e.g., NIH’s assay guidelines) .

Q. How can computational modeling predict this compound’s molecular targets and metabolic pathways?

- Molecular docking (AutoDock Vina, Schrödinger) to screen against target libraries (e.g., CYP450 enzymes).

- QSAR models to correlate structural features (e.g., acetyl groups) with activity.

- Metabolomics integration (LC-MS/MS) to identify phase I/II metabolites. Validate predictions with in vitro enzymatic assays and isotopic labeling studies .

Q. What synthetic routes are feasible for this compound analogs to explore structure-activity relationships (SAR)?

- Semi-synthesis : Modify natural this compound via acetylation, oxidation, or epoxide ring-opening.

- Total synthesis : Leverage biomimetic approaches inspired by terpene cyclase mechanisms. Key challenges include stereochemical control at C-7 and C-8 positions, requiring chiral catalysts or enzymatic resolution .

Q. How should researchers design studies to resolve conflicting data on this compound’s oxidative rearrangement products?

- Isotopic tracing (-labeling) to track oxygen migration during acid-catalyzed rearrangements.

- Kinetic studies to compare reaction pathways under varying pH and temperature.

- Comparative NMR analysis of intermediates (e.g., epoxides) with Buchanan et al.’s 1970 work .

Methodological Considerations

- Data Reprodubility : Document solvent batches, instrument calibration dates, and raw data archiving practices .

- Contradiction Analysis : Use systematic frameworks (e.g., PRISMA for literature reviews) to identify bias or methodological heterogeneity .

- Ethical Reporting : Disclose negative results (e.g., lack of cytotoxicity in normal cell lines) to prevent publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.